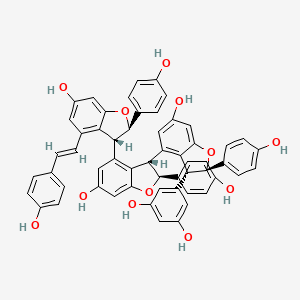

Miyabenol A

Description

Significance of Stilbenoids in Natural Product Research

Stilbenoids are a class of plant polyphenols that have garnered significant attention in natural product research due to their diverse biological activities. nih.gov These compounds, produced by plants as a defense mechanism against pathogens and other stressors, are recognized as phytoalexins. nih.govmdpi.comnih.gov Their presence in various plants, including grapes, berries, and nuts, and their potential health benefits have made them a subject of extensive study. nih.govacs.org The structural diversity of stilbenoids, ranging from simple monomers to complex oligomers, contributes to their wide array of biological functions, which include antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.comacs.org This has made them attractive scaffolds for the development of new therapeutic agents. nih.gov

Overview of Resveratrol (B1683913) and Its Higher-Order Oligomers

Resveratrol is the most well-known stilbenoid, extensively studied for its potential health benefits. nih.gov In plants, resveratrol can undergo oligomerization to form more complex structures known as resveratrol oligomers, which consist of two to eight resveratrol units. nih.govacs.org These oligomers are the largest group of oligomeric stilbenes and are formed through oxidative coupling of resveratrol monomers. nih.govrsc.org The process of oligomerization leads to a vast array of structurally diverse compounds, including dimers, trimers, and tetramers, with varying linkages and stereochemistry. acs.org These complex polyphenolic secondary metabolites often exhibit enhanced or different biological activities compared to the parent resveratrol molecule. nih.gov Resveratrol oligomers have been isolated from several plant families, including Vitaceae, Dipterocarpaceae, Cyperaceae, Gnetaceae, and Fabaceae. nih.govacs.org

Historical Context of Miyabenol A Discovery and Nomenclature

This compound is a resveratrol tetramer, meaning it is composed of four resveratrol units. It was first isolated and identified along with its trimeric counterpart, Miyabenol C, and another tetramer, Miyabenol B, from the Japanese sedge "birodo-suge" (Carex fedia var. miyabei). researchgate.net The structures of these novel compounds were determined through spectroscopic analysis and biogenetic considerations. researchgate.net The name "Miyabenol" is derived from the plant variety from which it was first discovered, miyabei. researchgate.net this compound is characterized by its unusual regioisomeric 8–10′ oligomeric structure, possessing dihydrobenzofuran motifs that alternate in absolute configuration. acs.org

Origin and Botanical Distribution of this compound-Producing Species

This compound has been identified in a limited number of plant species, primarily within the Carex (sedge) and Vitis (grapevine) genera.

| Plant Family | Genus | Species | Plant Part |

| Cyperaceae | Carex | Carex fedia var. miyabei | Subterranean parts researchgate.netmdpi.com |

| Cyperaceae | Carex | Carex spp. | Roots acgpubs.org |

| Vitaceae | Vitis | Vitis thunbergii | Roots nih.gov |

| Vitaceae | Vitis | Vitis repens | Rhizome uni-halle.de |

Table 1. Botanical Sources of this compound

The presence of this compound in these distinct plant families highlights the convergent evolution of biosynthetic pathways for complex stilbenoids. While initially found in the Cyperaceae family, its subsequent discovery in Vitaceae suggests a broader distribution than first realized. researchgate.netmdpi.comacgpubs.orgnih.govuni-halle.de

Properties

Molecular Formula |

C56H42O12 |

|---|---|

Molecular Weight |

906.9 g/mol |

IUPAC Name |

5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-4-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C56H42O12/c57-34-11-2-28(3-12-34)1-4-32-19-40(63)25-45-48(32)52(55(66-45)30-7-15-36(59)16-8-30)44-24-42(65)27-47-51(44)53(56(68-47)31-9-17-37(60)18-10-31)43-23-41(64)26-46-50(43)49(33-20-38(61)22-39(62)21-33)54(67-46)29-5-13-35(58)14-6-29/h1-27,49,52-65H/b4-1+/t49-,52-,53+,54+,55+,56-/m1/s1 |

InChI Key |

UCGUBQISONYIPQ-JEORVNINSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@@H]([C@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=C9[C@H]([C@@H](OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

Synonyms |

miyabenol A |

Origin of Product |

United States |

Ii. Biosynthetic Pathways and Precursors of Miyabenol a

Phenylpropanoid Pathway as a Foundation for Stilbenoid Biosynthesis

Stilbenoids, including the well-known resveratrol (B1683913), are synthesized via the phenylpropanoid pathway. acs.orgnih.gov This metabolic route channels carbon from primary metabolism into the production of a diverse group of phenolic compounds essential for plant defense and development. frontiersin.orgmdpi.comfrontiersin.org

The primary precursor for stilbenoid biosynthesis is the aromatic amino acid L-phenylalanine, itself a product of the shikimate pathway. acs.orgnih.gov The entry of L-phenylalanine into the phenylpropanoid pathway is a critical committing step. frontiersin.orgencyclopedia.pub This process is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. encyclopedia.pubtandfonline.comresearchgate.netnih.gov A series of subsequent enzymatic reactions, including those catalyzed by Cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), convert trans-cinnamic acid into p-coumaroyl-CoA, the activated precursor for stilbene (B7821643) synthesis. nih.govmdpi.comresearchgate.net

The direct formation of the characteristic stilbene skeleton is catalyzed by the enzyme Stilbene Synthase (STS). encyclopedia.pubnih.gov This pivotal enzyme, a type III polyketide synthase, facilitates a condensation reaction. encyclopedia.pubbiorxiv.org Specifically, STS catalyzes the reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce the foundational stilbenoid, resveratrol. encyclopedia.pubacs.org This reaction is the entry point into the specific branch of stilbene metabolism, setting the stage for the creation of more complex derivatives. nih.govbiorxiv.org

Table 1: Key Enzymes in Resveratrol Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, initiating the phenylpropanoid pathway. encyclopedia.pubtandfonline.com |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. encyclopedia.pub |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA. researchgate.net |

| Stilbene Synthase | STS | Catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form resveratrol. encyclopedia.pubacs.orgigem.org |

Oligomerization Mechanisms in Miyabenol A Biosynthesis

Once resveratrol is synthesized, it can undergo further structural modifications. acs.orgresearchgate.net One of the most significant of these is oligomerization, a process where multiple resveratrol units are linked together to form dimers, trimers, and tetramers like this compound. acs.orgfrontiersin.orgnih.gov This process, often an oxidative coupling catalyzed by enzymes like peroxidases, generates the vast structural diversity seen in resveratrol oligomers. acs.orgsioc-journal.cnmdpi.com

The biosynthesis of higher-order resveratrol oligomers, such as tetramers, appears to be an iterative process. acs.org This involves sequential additions of resveratrol units to a growing oligomer chain. acs.org The biosynthesis of this compound, a tetramer, is thought to proceed through such iterative homologations of resveratrol, in a manner analogous to its trimeric counterpart, miyabenol C. acs.orgnih.gov

The formation of complex oligomers begins with simpler steps. Resveratrol monomers first undergo oxidative coupling to form dimers. acs.orgnih.gov These dimers then serve as building blocks for larger structures. The subsequent coupling of a dimer with another resveratrol monomer can lead to the formation of a trimer. acs.org

One such trimer, Miyabenol C, is formed from the cross-coupling of a resveratrol unit and the resveratrol dimer ε-viniferin. acs.orgnih.gov This step is a crucial intermediate point on the path to even larger oligomers. mdpi.comfrontiersin.org

Among the various resveratrol dimers, ε-viniferin plays a central role as a key biosynthetic intermediate. acs.orgnih.gov It is a dehydrodimer of resveratrol formed via an oxidative cyclization, typically through an 8–10′ coupling. acs.orgmdpi.commdpi.com The widespread presence of the dihydrobenzofuran motif from ε-viniferin in more complex oligomers underscores its importance as a fundamental building block. acs.org The proposed biosynthesis for this compound can be explained by the direct dimerization of two molecules of ε-viniferin. acs.orgnih.gov This specific coupling mechanism accounts for the alternating stereochemical configurations observed in the dihydrobenzofuran motifs within the this compound structure. acs.org

Dimerization and Trimerization as Intermediate Steps

Formation of Miyabenol C as a Biosynthetic Intermediate

Miyabenol C, a resveratrol trimer, is considered a crucial intermediate in the biosynthesis of this compound. acs.orgwikipedia.org Its formation is a key step that sets the stage for the subsequent addition of another resveratrol unit to form the tetrameric this compound.

Research by Pan et al. in 2012 provided significant insights into the formation of Miyabenol C. nih.govmdpi.com They demonstrated that a horseradish peroxidase (HRP)-mediated cross-trimerization of ε-viniferin (a resveratrol dimer) and resveratrol results in the formation of both gnetin H and Miyabenol C. nih.govmdpi.com This reaction highlights a plausible biosynthetic route to Miyabenol C in plants. nih.gov

The formation of Miyabenol C can be envisioned through the coupling of ε-viniferin and resveratrol. nih.gov Specifically, the 8-position of ε-viniferin can couple with the 10'-position of resveratrol, leading to the Miyabenol C scaffold. acs.orgnih.gov This is one of two distinct modes of oligomerization observed in the formation of 8–10′ trimers. acs.orgnih.gov

Regioisomeric Coupling Modes in Oligomer Formation

The formation of resveratrol oligomers, including the precursors to this compound, is characterized by various regioisomeric coupling modes. These different modes of connection between resveratrol units lead to a wide diversity of natural products. acs.org

The dimerization of resveratrol, the initial step in forming higher oligomers, typically occurs through three main regioisomeric modes: acs.org

8–10′ coupling: This mode is found in resveratrol dimers like ε-viniferin. acs.org

8–8′ coupling: This leads to dimers such as quadrangularin A and pallidol. acs.org

3–8′ coupling: An example of this is δ-viniferin. acs.org

The formation of trimers and tetramers like Miyabenol C and this compound involves further coupling reactions. In the case of the 8–10′ trimers, two primary modes exist for the cross-coupling of ε-viniferin and resveratrol: acs.orgnih.gov

The 10-position of ε-viniferin couples with the 8′-position of resveratrol to form the gnetin H regioisomer. acs.orgnih.gov

The 8-position of ε-viniferin couples with the 10′-position of resveratrol to yield the Miyabenol C scaffold. acs.orgnih.gov

The biosynthesis of this compound, a tetramer, is thought to proceed through either iterative homologations of resveratrol, similar to its trimeric counterpart Miyabenol C, or through the direct dimerization of two molecules of (-)-ε-viniferin. acs.orgnih.gov This latter possibility could account for the alternating configurations observed in the dihydrobenzofuran motifs of this compound. acs.orgnih.gov

Oxidative Cyclization and Structural Rearrangements

Following the initial coupling of resveratrol units, oxidative cyclization and subsequent structural rearrangements are critical steps in the formation of the complex, polycyclic structures of resveratrol oligomers like this compound. These reactions are often enzyme-mediated and lead to the formation of dihydrobenzofuran rings and other characteristic structural motifs. acs.orgnih.govresearchgate.net

The biosynthesis of resveratrol dimers and higher oligomers is generally initiated by an oxidative radical coupling of resveratrol monomers. acs.org This process generates phenoxyl radicals that can then couple in various regioisomeric modes. acs.orgnih.gov Following this initial coupling, intramolecular cyclization reactions occur.

For instance, in the formation of 8–10′ dimers, an intermediate para-quinone methide can undergo an oxa-conjugate addition to form the dihydrobenzofuran ring of ε-viniferin. nih.gov Alternatively, a series of cyclizations can lead to other dimeric structures. nih.gov

While the specific oxidation and cyclization reactions for Miyabenol C have not been fully elucidated, it is proposed that acidification of Miyabenol C could lead to the fragmentation of its dihydrobenzofuran ring, regenerating a reactive para-quinone methide intermediate. nih.gov This intermediate could then undergo further intramolecular cyclizations and rearrangements. nih.gov

The formation of this compound itself likely involves further oxidative coupling and cyclization. One proposed pathway involves the dimerization of two (-)-ε-viniferin molecules. acs.org Additionally, this compound can undergo a further oxidative formal [3+2] cycloaddition to yield the cyclic tetramer Miyabenol B. acs.orgnih.gov

Iii. Isolation, Purification, and Structural Characterization Methodologies

Extraction Techniques from Plant Matrices

Miyabenol A, a resveratrol (B1683913) tetramer, is found in specific plant species, notably those of the Carex (sedges) and Vitis (grapevine) genera. researchgate.netnih.govacgpubs.org The initial step in its isolation involves extracting it from the complex cellular environment of the plant material.

Conventional solid-liquid extraction using organic solvents is a foundational method for obtaining crude extracts containing this compound. The choice of solvent is determined by the polarity of the target compound. As a polyphenol, this compound is effectively extracted using polar solvents or aqueous mixtures.

Researchers have successfully used various solvent systems for the extraction of stilbenoids, including this compound and the related trimer, Miyabenol C. For instance, studies on Carex species have employed 100% methanol (B129727) for the extraction of stilbenes from the roots. nih.govacgpubs.org In the case of isolating stilbenoids from Vitis thunbergii var. taiwaniana, a 60% aqueous ethanol (B145695) solution was used, involving boiling and refluxing the dried stems and leaves to maximize extraction efficiency. plos.org Another common solvent system is an acetone-water mixture (e.g., 60:40 v/v), which has been used for the overnight extraction of stilbenes from grapevine canes. mdpi.com

The general procedure involves macerating or grinding the dried and powdered plant material (such as roots or stems) with the selected solvent. acgpubs.org This process is often repeated multiple times to ensure exhaustive extraction. After extraction, the solvent is typically removed under reduced pressure to yield a concentrated crude extract ready for further purification.

Table 1: Examples of Solvent-Based Extraction for Stilbenoids from Plant Sources

| Plant Source | Plant Part | Solvent System | Extraction Method | Target Compounds | Reference |

| Carex acuta, Carex lepidocarpa | Roots | 100% Methanol | Grinding and stirring at room temperature, followed by cold stirring for 24h. | This compound, Miyabenol C, other stilbenes | nih.govacgpubs.org |

| Vitis thunbergii var. taiwaniana | Stems and Leaves | 60% Aqueous Ethanol | Boiling and refluxing for 2.5 hours. | Miyabenol C and other stilbenes | plos.org |

| Vitis vinifera | Canes | Acetone:H₂O (60:40 v/v) | Overnight extraction. | Miyabenol C, other stilbenes | mdpi.com |

To improve efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds, various advanced extraction technologies have been applied to the recovery of polyphenols from plant matrices. chemmethod.comksu.edu.safrontiersin.orgnih.gov While not always documented specifically for this compound, these methods are used for the broader class of stilbene (B7821643) oligomers to which it belongs.

Accelerated Solvent Extraction (ASE): This technique, also known as pressurized liquid extraction (PLE), uses solvents at elevated temperatures and pressures. mdpi.com These conditions increase the solubility and diffusion rate of the analytes, leading to faster and more efficient extractions. researchgate.net Subcritical water extraction, a variant of ASE, has been used to extract complex stilbenes, including trimers and tetramers, from grapevine co-products at temperatures around 160°C. mdpi.comresearchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing the rupture of plant cells and enhancing the release of bioactive compounds. researchgate.net This method significantly reduces extraction time and solvent volume compared to conventional techniques. frontiersin.org

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls, facilitating the penetration of the solvent into the plant matrix and improving mass transfer. frontiersin.orgmdpi.com It is considered an efficient and green extraction technique. ksu.edu.sa

These modern techniques offer more sustainable and effective alternatives for obtaining stilbene-rich extracts from which this compound can be isolated. chemmethod.com

Chromatographic Separation Techniques for this compound

Following extraction, the crude mixture contains a vast array of compounds. Isolating this compound requires a sequence of chromatographic steps that separate molecules based on their physicochemical properties, such as polarity, size, and partitioning behavior.

High-Performance Liquid Chromatography is an indispensable tool for both the analysis and preparative purification of this compound. Analytical HPLC is used to identify and quantify the compound in extracts, while preparative HPLC is used to isolate it in high purity.

A typical HPLC setup for stilbene separation involves a reversed-phase column, most commonly a C18 column. jfda-online.com Separation is achieved by running a gradient of a mobile phase, usually consisting of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comjfda-online.com For example, the analysis of stilbene derivatives in Vitis thunbergii was performed on a C18 column with a water-acetonitrile gradient over 40 minutes. jfda-online.com The final purification of a related compound, Miyabenol C, was achieved using preparative HPLC with a C18 column and an isocratic mobile phase of 45% aqueous methanol. plos.org

Table 2: HPLC Conditions for Stilbene Separation

| Column | Mobile Phase | Gradient/Isocratic | Detection | Application | Reference |

| Cosmosil 5C18-AR-II (4.6 x 250 mm, 5 µm) | A: Water, B: Acetonitrile | Linear Gradient: 10% to 100% B over 40 min | UV (280 nm) | Analysis of stilbenes in Vitis thunbergii | jfda-online.com |

| Restek Pinnacle DB C18 (20 x 250 mm, 5 µm) | 45% Aqueous Methanol | Isocratic | Not specified | Preparative purification of Miyabenol C | plos.org |

| Not specified | A: Water/Acetonitrile/Formic Acid (100/10/0.1), B: Acetonitrile | Gradient: 0% to 45% B over 6.2 min | UV (306 nm, 324 nm) | UHPLC analysis of stilbenoids from grapevine roots | mdpi.com |

Countercurrent Chromatography and its high-speed variant, Centrifugal Partition Chromatography, are liquid-liquid partition chromatography techniques that operate without a solid stationary phase, thereby eliminating the risk of irreversible adsorption of the sample. researchgate.net This makes them particularly suitable for the preparative-scale separation of natural products. researchgate.netnih.gov

These techniques have been successfully employed to isolate complex stilbene oligomers. For instance, CPC was instrumental in the isolation of a new stereoisomer of Miyabenol C from a grapevine cane extract. researchgate.netfao.org The separation relied on carefully selected biphasic solvent systems, such as those from the 'Arizona' series (e.g., n-heptane/ethyl acetate/methanol/water). researchgate.net Similarly, low-speed rotary countercurrent chromatography (LSRCCC) was used for the activity-guided fractionation of a grapevine-shoot extract, leading to the identification of Miyabenol C as one of the active principles. nih.govebi.ac.uk

Open column chromatography is a fundamental and widely used technique for the initial fractionation of crude plant extracts. ui.ac.id Two common types of stationary phases used in the purification of this compound and related stilbenoids are silica (B1680970) gel and synthetic polymer resins like Diaion.

Diaion Resins: These are synthetic adsorbent resins, such as Diaion HP-20, which is a styrenic polymer. plos.orgdiaion.comdiaion.com This type of resin is excellent for the initial cleanup of crude extracts. In a typical application, an aqueous ethanol extract is loaded onto a Diaion HP-20 column. The column is then washed with water to remove highly polar impurities like sugars, and the stilbenoids are subsequently eluted with an increasing concentration of ethanol or methanol. plos.org This step effectively concentrates the phenolic compounds and separates them from other classes of molecules.

Silica Gel: Silica gel is a polar adsorbent used in normal-phase chromatography. It is highly effective for separating compounds with different polarities. researchgate.net Following an initial fractionation on a resin like Diaion, the resulting stilbene-rich fraction is often subjected to further separation on a silica gel column. plos.org A stepwise gradient elution with a solvent system, such as chloroform-methanol, is used to separate the fraction into sub-fractions of increasing polarity, allowing for the isolation of individual compounds like Miyabenol C. plos.org

The sequential use of Diaion and silica gel column chromatography provides a robust strategy for purifying this compound from a complex initial extract. plos.org

Advanced Spectroscopic Methods for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. emerypharma.comresearchgate.net For complex structures like this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.

1D NMR: The initial analysis typically involves 1D ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. emerypharma.comresearchgate.net The ¹H NMR spectrum reveals information about the chemical environment of each proton, its multiplicity (splitting pattern), and the number of neighboring protons through coupling constants. emerypharma.com The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. However, due to the complexity and potential for signal overlap in large molecules like resveratrol tetramers, 1D spectra alone are often insufficient for a complete assignment. researchgate.netnih.gov

2D NMR: To overcome the limitations of 1D NMR, a series of 2D experiments are employed. These spread the NMR signals into two dimensions, resolving overlapping peaks and revealing correlations between different nuclei. nih.govmdpi.com Key 2D NMR experiments used in the characterization of resveratrol oligomers include: researchgate.netebi.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. emerypharma.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). emerypharma.comresearchgate.net It is crucial for connecting different fragments of the molecule, such as the individual resveratrol units, and for identifying quaternary carbons that have no attached protons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the relative stereochemistry and conformation of the molecule. researchgate.net

Through the combined interpretation of these NMR data, researchers can piece together the complete connectivity and relative configuration of the this compound molecule. researchgate.netebi.ac.uk

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of a compound. waters.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (often to four or more decimal places), which is crucial for determining the precise elemental composition and differentiating between compounds with very similar nominal masses. researchgate.net

For non-volatile and thermally fragile molecules like this compound, Electrospray Ionization (ESI) is a preferred soft ionization technique. nih.gov HRESI-MS analysis of (E)-Miyabenol A has determined its molecular formula by identifying the deprotonated molecule [M-H]⁻. acgpubs.org

| Compound | Ion | Observed m/z | Technique | Source |

| (E)-Miyabenol A | [M-H]⁻ | 907 | HPLC-ESI-MS | acgpubs.org |

| (E)-Miyabenol C | [M-H]⁻ | 681 | HPLC-ESI-MS | acgpubs.org |

| Miyabenol C | [M-H]⁻ | 679 | ESI-MS | plos.org |

This table presents mass spectrometry data for this compound and the related compound Miyabenol C, as determined by various MS techniques.

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific m/z ratio are selected and then fragmented to produce smaller product ions. wikipedia.orgnationalmaglab.org This process provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern is often characteristic of specific structural motifs and substructures within the parent ion. nationalmaglab.orglongdom.org In the analysis of complex polyphenols like this compound, MS/MS is used to confirm the identity of the compound by comparing its fragmentation pattern to that of known standards or to patterns predicted from its proposed structure. researchgate.netlongdom.org

This powerful hyphenated technique combines the high-resolution separation capabilities of Ultra-High Performance Liquid Chromatography (UHPLC) with the high mass accuracy and sensitivity of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. nih.govchromatographyonline.com UHPLC separates the complex mixture of compounds from a plant extract before they enter the mass spectrometer. chromatographyonline.com The Q-TOF analyzer then provides accurate mass measurements for both the parent ions (MS) and their fragment ions (MS/MS), allowing for confident identification of known compounds and characterization of new ones in complex matrices. longdom.orgrsc.org This method is frequently employed in the comprehensive analysis of stilbenes in various plant extracts, including those containing this compound. researchgate.netnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wikipedia.org The frequencies of these vibrations are specific to the types of bonds and functional groups present. spectroscopyonline.comyoutube.com A Fourier-transform infrared (FTIR) spectrometer is commonly used to obtain an IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). spectroscopyonline.com For this compound, IR spectroscopy is used to identify key functional groups, such as the hydroxyl (-OH) groups characteristic of phenols and the C-H and C=C bonds of the aromatic rings that form the stilbene backbone. upm.edu.myresearchgate.net

While NMR can determine the relative stereochemistry of a molecule, establishing the absolute configuration of its chiral centers often requires chiroptical techniques.

Circular Dichroism (CD): Electronic CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. It is used in the study of resveratrol oligomers to help determine their stereochemical features. ebi.ac.uk

Vibrational Circular Dichroism (VCD): VCD is the vibrational equivalent of electronic CD, measuring the differential absorption of circularly polarized light in the infrared region. spectroscopyasia.comresearchgate.net It provides a detailed fingerprint of a chiral molecule's absolute configuration and its conformation in solution. nih.govresearchgate.net The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum calculated for a specific enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.netschrodinger.com A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration without the need for crystallization. spectroscopyasia.comresearchgate.net

Iv. Chemical Synthesis Strategies for Miyabenol a and Analogs

Considerations in Total Synthesis of Complex Stilbenoid Oligomers

The construction of complex natural products like Miyabenol A requires careful planning, particularly concerning the assembly of its sterically congested core and the precise installation of its numerous chiral centers.

This compound is a resveratrol (B1683913) tetramer formed from two ε-viniferin units. mdpi.com Its structure contains multiple stereocenters, and establishing their correct relative and absolute configurations is a primary obstacle in its synthesis. The biosynthesis of this compound is thought to potentially arise from the direct dimerization of two homochiral molecules of (−)-ε-viniferin, which would account for the alternating configurations in the dihydrobenzofuran rings. nih.gov

Achieving such stereochemical precision in a laboratory setting requires robust methods for chirality management. Key approaches include:

Substrate Control: Utilizing the existing stereochemistry of a starting material or intermediate to direct the formation of new stereocenters. In the context of this compound, a pre-formed, enantiopure ε-viniferin derivative could be used to influence the stereochemical outcome of subsequent coupling reactions.

Chiral Pool Synthesis: This method employs readily available, inexpensive chiral starting materials, such as amino acids or sugars, to introduce chirality into the target molecule. nih.govchembam.com While less direct for stilbenoid synthesis, complex chiral auxiliaries derived from the chiral pool can be used to guide stereoselective transformations.

Asymmetric Catalysis: The use of chiral catalysts (metal complexes or organocatalysts) to create stereocenters with high enantioselectivity is a cornerstone of modern synthesis. nih.gov For stilbenoid oligomers, chiral catalysts could be employed in key bond-forming reactions, such as cyclizations or cross-coupling events, to set the absolute stereochemistry of the dihydrobenzofuran rings.

Diastereoselective Reactions: When coupling two chiral fragments, controlling the diastereoselectivity is crucial. In the synthesis of resveratrol tetramers like nepalensinol B, Lewis acid-mediated cyclizations of a bis(p-quinone methide) intermediate were used to control the formation of the final ring systems, albeit sometimes yielding mixtures of diastereomers. wikipedia.org

The challenge lies in controlling the formation of each stereocenter in sequence or through a highly orchestrated cascade reaction, ensuring the final product has the precise stereochemistry of the natural product.

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. chemrxiv.orgacs.org For a molecule as complex as this compound, a convergent approach, where different fragments of the molecule are synthesized separately and then combined, is generally more efficient than a linear one. researchgate.net

A plausible retrosynthetic strategy for this compound would involve the following key disconnections:

Dimerization Disconnection: The most logical primary disconnection is at the central C8–C8′ bond that links the two ε-viniferin-like halves of the molecule. This simplifies the tetramer into two resveratrol dimer fragments. This approach mimics the proposed biosynthetic pathway. nih.gov

Dihydrobenzofuran Ring Disconnection: Each ε-viniferin monomer contains a dihydrobenzofuran (DHB) ring formed via a C10–C8′ linkage. umich.edu Retrosynthetically, this ring can be opened through a disconnection of the C-O bond, revealing two resveratrol units linked by a C-C bond. This leads back to simpler stilbene (B7821643) precursors.

Stilbene Bond Disconnection: The stilbene double bonds within the resveratrol units can be disconnected via reactions such as the Wittig, Horner-Wadsworth-Emmons, or Suzuki coupling, leading to simpler aromatic aldehydes and phosphonium (B103445) salts or boronic acids. chemrxiv.org

This analysis breaks the complex tetramer down into manageable dimeric and, ultimately, monomeric building blocks. The success of the forward synthesis then depends on the efficiency and selectivity of the reactions chosen to form these key bonds.

| Disconnection Type | Bond Broken | Resulting Fragments | Plausible Forward Reaction |

|---|---|---|---|

| Tetramer → Dimer | Central C8–C8′ bond | Two ε-viniferin-like units | Oxidative Coupling |

| Dimer → Monomers | Dihydrobenzofuran C-O and C-C bonds | Resveratrol units | Intramolecular Cyclization (e.g., Friedel-Crafts) |

| Monomer → Precursors | Stilbene double bond | Aromatic aldehydes and phosphonium ylides/boronic acids | Wittig, HWE, Suzuki, or Heck Coupling |

Synthetic Methodologies for Resveratrol Oligomers

The synthesis of resveratrol oligomers generally follows two main strategies: biomimetic synthesis, which seeks to replicate nature's oxidative pathways, and de novo synthesis, which builds the carbon skeleton from the ground up.

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathways of natural products. umich.edu For resveratrol oligomers, this typically involves the oxidative coupling of resveratrol or its derivatives, often catalyzed by enzymes like horseradish peroxidase (HRP) or metal-based oxidants. nih.govrsc.org

Key features of this approach include:

Enzymatic and Metal-Catalyzed Oxidative Coupling: The use of systems like HRP/H₂O₂ or iron(III) salts can generate phenoxyl radicals from resveratrol units. These radicals can then couple to form dimers and higher-order oligomers. nih.gov For instance, the cross-trimerization of ε-viniferin and resveratrol using HRP has been shown to produce the trimer Miyabenol C. umich.edu

Quinone Methide Intermediates: Oxidative coupling often proceeds through highly reactive quinone methide intermediates. umich.edu These intermediates can undergo subsequent intramolecular cyclizations, such as Friedel-Crafts-type reactions, to form the characteristic dihydrobenzofuran rings found in this compound. researchgate.net

Challenges in Selectivity: A major drawback of biomimetic synthesis is the frequent lack of regio- and stereoselectivity, which can lead to complex mixtures of products. umich.edu However, recent advances have shown that by using carefully chosen protecting groups and reaction conditions, the selectivity can be significantly improved, making biomimetic approaches viable for the controlled synthesis of specific oligomers. researchgate.net The synthesis of tetramers nepalensinol B and vateriaphenol C was achieved via a biomimetic-inspired oxidative dimerization of a protected ε-viniferin derivative. wikipedia.org

De novo (from the beginning) synthesis builds complex molecules from simple, often achiral, starting materials through a sequence of well-established chemical reactions. This approach offers greater control over the final structure and stereochemistry compared to biomimetic methods.

Hallmarks of de novo strategies for resveratrol oligomers include:

Programmed Assembly: The synthesis is designed to build the molecule in a specific, controlled sequence. This often involves the use of protecting groups to mask reactive sites and direct reactions to the desired position.

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira are frequently used to construct the stilbene backbone and link the monomeric units. pusan.ac.kr

Strategic Cyclizations: The formation of dihydrobenzofuran or other heterocyclic rings is often achieved through powerful cyclization reactions. For example, Snyder and co-workers developed reagent-controlled bromination followed by a cascade cyclization to synthesize various resveratrol dimers and trimers with high control. nih.gov

While often longer and more complex than biomimetic routes, de novo pathways provide unambiguous access to complex structures and allow for the synthesis of unnatural analogs for structure-activity relationship studies. pusan.ac.krresearchgate.net

Desymmetrization is a powerful strategy for efficiently constructing chiral molecules from symmetrical precursors, such as prochiral or meso compounds. researchgate.net This approach simplifies the preparation of starting materials and allows for the precise installation of multiple stereocenters in a single step.

In the context of synthesizing complex stilbenoid oligomers, desymmetrization could be applied in several ways:

Enantioselective Desymmetrization of a Symmetric Dimer: A symmetric resveratrol dimer, possessing a plane of symmetry, could be selectively functionalized using a chiral catalyst. This would break the symmetry and generate a chiral, non-racemic intermediate, setting the stage for the synthesis of a complex, unsymmetrical oligomer like this compound.

Application to Building Blocks: Desymmetrization can be used to prepare chiral building blocks that are later incorporated into the main structure. For instance, a prochiral 1,3-diketone could be desymmetrized to create a key fragment with a quaternary carbon center, a common feature in complex natural products.

This strategy is particularly advantageous as it can rapidly build molecular complexity and establish sterically congested chiral centers that are difficult to form using other methods. The application of a desymmetrization-based approach could significantly streamline a potential total synthesis of this compound.

| Strategy | Core Principle | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Biomimetic Synthesis | Mimics natural oxidative coupling pathways. | Convergent, potentially fewer steps, mimics biosynthesis. umich.edu | Often lacks selectivity, leading to product mixtures. umich.edu |

| De novo Synthesis | Step-wise construction from simple precursors. | High degree of control over regio- and stereochemistry, allows for analog synthesis. researchgate.net | Often requires longer synthetic sequences and extensive use of protecting groups. |

| Desymmetrization | Creates chirality from a symmetrical precursor. | Highly efficient, can form multiple or congested stereocenters in one step. | Requires a suitable symmetric substrate and a highly effective chiral catalyst/reagent. |

Semi-Synthesis and Derivatization Approaches for Structure-Activity Relationship Studies

Semi-synthetic strategies leverage the core structure of naturally isolated this compound or its biosynthetic precursors to create a library of related compounds. This approach is often more practical than total synthesis for generating the quantities of diverse analogs needed for comprehensive biological screening. The primary goals of these modifications are to probe the roles of specific functional groups and stereochemical centers, thereby building a clear picture of the structure-activity landscape.

Chemical modifications of this compound and its precursors aim to alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can influence biological activity. Research on other resveratrol oligomers provides a strong foundation for potential modification strategies. researchgate.netagroscope.ch

Key derivatization strategies include:

Modification of Phenolic Hydroxyl Groups: The numerous phenolic hydroxyl groups on the this compound scaffold are prime targets for chemical modification.

O-Methylation: Replacing hydroxyl groups with methoxy (B1213986) groups can increase lipophilicity and metabolic stability by protecting against glucuronidation and sulfation. Studies on the resveratrol dimer trans-δ-viniferin have shown that the pattern of O-methylation significantly impacts antibacterial activity, providing a clear rationale for applying this strategy to this compound to explore its therapeutic potential. researchgate.netagroscope.ch

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) at specific positions on the aromatic rings can modulate electronic properties and lipophilicity, potentially leading to enhanced binding affinity for biological targets. This has been successfully demonstrated in the generation of halogenated trans-δ-viniferin derivatives for SAR analysis. researchgate.netagroscope.ch

Acylation and Glycosylation: Esterification or glycosylation of the hydroxyl groups can improve water solubility and bioavailability. acs.orgmdpi.com Glycosylation, in particular, is a natural modification of resveratrol (forming piceid) that aids in its storage and transport in plants and could be a valuable strategy for creating prodrugs of this compound. nih.gov

Modification of Biosynthetic Precursors: A powerful semi-synthetic strategy involves modifying the precursors to this compound before enzymatic or biomimetic coupling. This compound is proposed to be biosynthesized via the oxidative coupling of two molecules of (-)-ε-viniferin. acs.orgnih.gov By chemically modifying ε-viniferin first—for example, through selective methylation or halogenation—and then subjecting the derivative to an oxidative dimerization, it may be possible to generate novel this compound analogs that are inaccessible through direct modification of the final tetramer.

The table below summarizes potential derivatization strategies applicable to this compound for SAR studies, based on established stilbenoid chemistry.

| Modification Strategy | Target Site | Rationale for SAR Studies | Potential Effect on Properties |

| O-Methylation | Phenolic hydroxyl groups | Investigate the importance of hydrogen bond donors; increase metabolic stability. | Increased lipophilicity; altered target binding. |

| Halogenation | Aromatic rings | Modulate electronic properties and lipophilicity for enhanced target interaction. | Increased lipophilicity; altered protein binding. |

| Glycosylation | Phenolic hydroxyl groups | Enhance water solubility and create potential prodrugs. | Increased hydrophilicity; improved bioavailability. |

| Acylation | Phenolic hydroxyl groups | Increase lipophilicity and cellular uptake. | Increased lipophilicity; potential for slow-release hydrolysis. |

The biological activity of complex natural products like this compound is often highly dependent on their specific three-dimensional structure. This compound possesses multiple stereocenters, and the geometry of its stilbene double bonds can exist in either trans or cis configurations. Therefore, the synthesis of specific stereoisomers is crucial for rigorous SAR studies.

The isolation of different natural isomers of related compounds, such as (Z)-cis-miyabenol C, underscores the importance of stereochemistry in this class of molecules. mdpi.com Synthetic strategies can provide access to isomers that are rare or absent in nature, allowing for a more complete understanding of their biological relevance.

Key approaches for synthesizing specific isomers and analogs include:

Photoisomerization: The stilbene double bonds within the this compound structure can potentially be converted from the more stable trans form to the cis form through exposure to UV light. This technique has been used to generate cis-δ-viniferin from its trans isomer, enabling the evaluation of how this geometric change affects bioactivity. researchgate.net

Biomimetic Synthesis: The biomimetic oxidative coupling of resveratrol or its dimers often leads to a mixture of regioisomers and stereoisomers. acs.orgnih.gov By carefully controlling reaction conditions (e.g., choice of oxidant, solvent, temperature), chemists can influence the selectivity of these reactions to favor the formation of a specific isomer, providing access to compounds for targeted biological testing.

The following table highlights the significance of isomeric control in the study of resveratrol oligomers.

| Isomer Type | Example Compound | Significance for SAR | Synthetic Approach |

| Geometric (Cis/Trans) | (Z)-cis-Miyabenol C mdpi.com | The geometry of the stilbene bond can drastically alter the overall shape of the molecule, affecting its ability to fit into a biological target's active site. | Photoisomerization; stereoselective olefination during total synthesis. |

| Stereoisomers (Diastereomers/Enantiomers) | Nepalenisinol B / Vateriaphenol C nih.gov | The relative and absolute configuration of multiple chiral centers determines the precise 3D arrangement of functional groups, which is critical for specific molecular recognition. | Asymmetric synthesis; stereocontrolled coupling of chiral precursors. |

| Regioisomers | Gnetin H / Miyabenol C acs.orgnih.gov | The specific connection points between monomer units (e.g., 8-10' vs. 10-8' coupling) define the core scaffold and have a profound impact on biological activity. | Control of oxidative coupling reactions; use of protecting groups to direct reactivity. |

V. Biological Activities and Mechanistic Studies in Preclinical Models

Anti-inflammatory Activity

Miyabenol A, a stilbene (B7821643) compound, has demonstrated notable anti-inflammatory properties in preclinical studies. Its mechanisms of action have been investigated, revealing its ability to modulate key inflammatory pathways and mediators. Research has particularly focused on its effects within macrophage cell lines, which are pivotal cells in the inflammatory response.

In studies utilizing the murine macrophage cell line RAW 264.7, this compound has shown potent activity in inhibiting the production of nitric oxide (NO) when stimulated by lipopolysaccharide (LPS). nricm.edu.twnih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful inducer of inflammation and triggers a significant release of NO from macrophages. nricm.edu.twnih.gov this compound effectively curtails this NO production in a concentration-dependent manner, with a reported half-maximal effective concentration (EC₅₀) of 2.7 µM. nih.gov This inhibitory effect on NO, a key inflammatory mediator, underscores the compound's anti-inflammatory potential. nricm.edu.twnih.gov Research has shown that this compound, at concentrations from 0.1 to 10 µM, exhibits this potent anti-inflammatory action without inducing any cytotoxic effects on the RAW 264.7 macrophages. nricm.edu.tw

| Compound | Cell Line | Stimulant | Measured Effect | Effective Concentration (EC₅₀) | Reference |

|---|---|---|---|---|---|

| This compound | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) Production | 2.7 µM | nih.gov |

The reduction in NO production by this compound is directly linked to its ability to suppress the expression of inducible nitric oxide synthase (iNOS). nricm.edu.twnih.gov The iNOS enzyme is responsible for the production of large quantities of NO during an inflammatory response. mdpi.complos.org Studies have demonstrated that this compound inhibits the expression of both iNOS mRNA and iNOS protein in a concentration-dependent manner in LPS-stimulated RAW 264.7 macrophages. nricm.edu.twnih.gov By targeting the expression of this critical enzyme, this compound effectively reduces a primary driver of the inflammatory cascade. nricm.edu.twnih.gov This action suggests that this compound's mechanism is not merely scavenging NO but rather intervening at the transcriptional and translational levels to prevent its synthesis. nricm.edu.tw

The anti-inflammatory effects of this compound are rooted in its ability to modulate several crucial intracellular signaling pathways that regulate the expression of pro-inflammatory genes like iNOS.

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation. nih.gov In LPS-stimulated macrophages, this compound has been shown to inhibit the activation of NF-κB. nricm.edu.twnih.gov This inhibition is achieved by preventing the degradation of the inhibitor of κB (IκB), a protein that sequesters NF-κB in the cytoplasm. nricm.edu.twnih.gov this compound treatment abrogates the LPS-induced degradation of IκB and the subsequent nuclear translocation of the p65 subunit of NF-κB. nricm.edu.twnih.gov By blocking this translocation, this compound prevents NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes, including iNOS. nricm.edu.tw The compound was found to selectively block the phosphorylation of IκB kinase α/β (IKKα/β), an upstream kinase essential for IκB degradation. nih.gov

In addition to the NF-κB pathway, this compound also modulates the Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) signaling pathway, which is involved in cellular responses to cytokines and plays a role in inflammation. nricm.edu.twfrontiersin.org Research indicates that this compound reduces the LPS-activated phosphorylation of JAK-1 and STAT-1 in RAW 264.7 macrophages. nricm.edu.tw Phosphorylation is a critical step for the activation and nuclear translocation of STAT-1, which then contributes to the transactivation of the iNOS gene. nricm.edu.twmdpi.com By inhibiting the phosphorylation of JAK-1 and STAT-1, this compound provides another mechanism for down-regulating iNOS expression and subsequent NO production. nricm.edu.tw

The mitogen-activated protein kinase (MAPK) pathways are also key in transducing inflammatory signals. Studies have revealed that this compound selectively interferes with the p38 MAPK pathway. nih.gov In LPS-stimulated cells, phosphorylation of various MAPKs, including p38, is observed. nih.gov this compound treatment was found to selectively block the phosphorylation of p38. nih.gov Further investigation suggested that the PI3K/Akt pathway might be downstream of p38 MAPK, and together they co-regulate the LPS-induced phosphorylation of IKKα/β. nih.gov By interfering with p38 MAPK-related signaling, this compound down-regulates the activation of IKK/IκB, leading to reduced NF-κB activation and decreased NO production. nih.gov

| Signaling Pathway | Key Protein/Target | Effect of this compound | Reference |

|---|---|---|---|

| Nuclear Factor-κB (NF-κB) | IκB Degradation | Inhibited | nricm.edu.twnih.gov |

| NF-κB (p65) Nuclear Translocation | Inhibited | nricm.edu.twnih.gov | |

| IKKα/β Phosphorylation | Blocked | nih.gov | |

| Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) | JAK-1 Phosphorylation | Reduced | nricm.edu.tw |

| STAT-1 Phosphorylation | Reduced | nricm.edu.tw | |

| p38 Mitogen-Activated Protein Kinase (MAPK) | p38 Phosphorylation | Blocked | nih.gov |

Modulation of Key Signaling Pathways

Impact on IκB Kinase (IKK)/IκB Activation

This compound has demonstrated anti-inflammatory activity by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. plos.org In preclinical models using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound was found to inhibit the activation of the IκB kinase (IKK)/IκB pathway. researchgate.net Normally, upon stimulation by agents like LPS, the IKK complex phosphorylates the inhibitor of NF-κB, IκBα. mdpi.com This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. plos.org The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate from the cytoplasm into the nucleus and activate the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS). plos.orgresearchgate.net

Research has shown that this compound treatment abrogates the LPS-induced degradation of IκBα in a concentration-dependent manner. plos.orgresearchgate.net By preventing the breakdown of IκBα, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its nuclear translocation and subsequent transcriptional activity. plos.org Mechanistic studies have revealed that this effect is due to the selective blockage of IKKα/β phosphorylation by this compound. researchgate.net This inhibition of the IKK/IκB signaling cascade is a key mechanism behind the observed downregulation of iNOS protein and mRNA expression and the reduction in nitric oxide (NO) production in macrophages treated with this compound. researchgate.net Further investigation has suggested that the regulation of IKKα/β phosphorylation by this compound may involve the p38 mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. researchgate.net

Neuroprotective Activity (primarily focusing on Miyabenol C, with implications for this compound)

While direct studies on the neuroprotective activity of this compound are limited in the reviewed literature, extensive research on the structurally related resveratrol (B1683913) trimer, Miyabenol C, provides significant insights into the potential neuroprotective mechanisms of this class of compounds. This compound and Miyabenol C are both stilbenoid oligomers, and the findings for Miyabenol C suggest a plausible, though not yet directly demonstrated, similar activity for this compound. The primary neuroprotective mechanism identified for Miyabenol C is its ability to inhibit the generation of amyloid-β (Aβ) peptide, a key event in the pathogenesis of Alzheimer's disease. plos.orgelsevierpure.com

Inhibition of β-Secretase (BACE1) Activity in Cellular Models

In cellular models of Alzheimer's disease, Miyabenol C has been identified as a potent inhibitor of β-secretase (BACE1), the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). plos.org Studies using various cell lines, including N2a695, N2aWT, and SH-SY5Y cells, have consistently shown that treatment with Miyabenol C leads to a dramatic inhibition of β-secretase activity. plos.orgresearchgate.net This inhibitory effect is direct, as Miyabenol C was also found to markedly inhibit BACE1 activity in in vitro assays using recombinant BACE1. plos.org The effect was comparable to that of a known β-secretase inhibitor II. plos.org

A direct consequence of BACE1 inhibition by Miyabenol C in cellular models is a significant reduction in the production and secretion of amyloid-β peptides, specifically Aβ40 and Aβ42. plos.org In N2a695 cells, which overexpress human APP, treatment with Miyabenol C resulted in a dose-dependent decrease in the levels of extracellular Aβ40 and Aβ42 as measured by ELISA. plos.org

Furthermore, Miyabenol C treatment also reduces the levels of soluble amyloid precursor protein β (sAPPβ) and the membrane-bound APP β-carboxyl-terminal fragment (β-CTF), both of which are direct products of BACE1 cleavage. plos.org Concurrently, a corresponding increase in the levels of the non-amyloidogenic soluble amyloid precursor protein α (sAPPα) was observed, indicating a shift in APP processing away from the amyloidogenic pathway. plos.org

Table 1: Effect of Miyabenol C on APP Processing Products in N2a695 Cells

| Treatment | Extracellular Aβ40 Level | Extracellular Aβ42 Level | sAPPβ Level |

| Control (DMSO) | Baseline | Baseline | Baseline |

| Miyabenol C (5µM) | Reduced | Reduced | Reduced |

| Miyabenol C (10µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Miyabenol C (20µM) | Markedly Reduced | Markedly Reduced | Markedly Reduced |

| β-secretase inhibitor II (2µM) | Markedly Reduced | Markedly Reduced | Markedly Reduced |

This table is interactive. Data is illustrative of findings reported in the literature. plos.org

To ensure the specificity of Miyabenol C's action, its effect on other secretases involved in APP processing was investigated. plos.org Mechanistic studies revealed that Miyabenol C does not alter the protein levels of the two major α-secretases, ADAM10 and TACE (Tumor necrosis factor-alpha converting enzyme). plos.orgelsevierpure.com Moreover, cell-based assays confirmed that Miyabenol C treatment did not affect the enzymatic activity of TACE. plos.org

Similarly, Miyabenol C was found to have no effect on γ-secretase activity. plos.org Treatment did not alter the protein levels of Presenilin 1 (PS1), a key catalytic component of the γ-secretase complex. plos.orgelsevierpure.com Crucially, Miyabenol C did not inhibit the γ-secretase-mediated processing of Notch, a well-established substrate for this enzyme, confirming that its inhibitory action is specific to BACE1 and does not extend to γ-secretase. plos.org

In Vivo Neuroprotective Effects in Animal Models (e.g., APP/PS1 Transgenic Mice)

The efficacy of Miyabenol C as a BACE1 inhibitor was further validated in in vivo studies using APP/PS1 transgenic mice, a widely used animal model for Alzheimer's disease. plos.org These mice express mutant forms of human APP and presenilin 1, leading to age-dependent accumulation of Aβ plaques in the brain. nih.gov

Short-term intracerebroventricular administration of Miyabenol C to 12-month-old APP/PS1 mice resulted in a marked reduction of sAPPβ levels in both the cortex and hippocampus. plos.orgnih.gov This finding provides strong in vivo evidence that Miyabenol C inhibits BACE1 activity within the brain. plos.org

Consistent with the inhibition of BACE1, Miyabenol C treatment also led to a significant decrease in the levels of soluble Aβ40 and Aβ42 in brain tissue fractions. plos.orgnih.gov This reduction in newly generated, soluble Aβ is critical, as soluble oligomeric forms of Aβ are considered to be the most neurotoxic species. plos.org It is noteworthy that the treatment did not affect the levels of insoluble, aggregated Aβ, which is consistent with the short duration of the study and the mechanism of inhibiting Aβ production rather than clearing existing plaques. plos.orgnih.gov

Table 2: In Vivo Effects of Miyabenol C in APP/PS1 Mouse Brain

| Brain Region | sAPPβ Levels | Soluble Aβ40 Levels | Soluble Aβ42 Levels |

| Cortex (Vehicle) | Baseline | Baseline | Baseline |

| Cortex (Miyabenol C) | Markedly Reduced | Significantly Reduced | Significantly Reduced |

| Hippocampus (Vehicle) | Baseline | Baseline | Baseline |

| Hippocampus (Miyabenol C) | Markedly Reduced | Significantly Reduced | Significantly Reduced |

This table is interactive. Data is illustrative of findings reported in the literature. plos.org

Antiproliferative and Chemopreventive Effects in Cell Lines

Detailed studies focusing specifically on the antiproliferative and chemopreventive effects of this compound in cancer cell lines are not available in the reviewed literature. While the broader class of resveratrol oligomers has been investigated for such properties, specific data for this compound is absent. nih.govnih.govemerginginvestigators.org

Induction of Cell Death in Specific Cancer Cell Lines

No specific studies were identified that detail the induction of cell death by this compound in particular cancer cell lines. The cytotoxic and apoptosis-inducing capabilities reported for other natural phenolic compounds have not been specifically documented for this compound in the available research. mdpi.comnih.govnih.gov

Modulation of Cellular Apoptosis Pathways

The precise mechanisms by which this compound might modulate cellular apoptosis pathways have not been elucidated in the scientific literature reviewed.

Caspase Activation

There is no available research from the sources reviewed that demonstrates or discusses the activation of caspases by this compound as a mechanism for inducing apoptosis.

Mitochondrial Membrane Potential Disruption

Information regarding the effect of this compound on the disruption of mitochondrial membrane potential in cancer cell lines could not be found in the reviewed scientific literature.

Inhibition of Protein Kinase C Activity

No preclinical studies were found that investigate or demonstrate the inhibition of Protein Kinase C (PKC) activity by this compound.

Inhibition of DNA Topoisomerase II Activity

The potential for this compound to inhibit the activity of DNA Topoisomerase II has not been reported in the reviewed scientific literature. While other natural compounds are known to target this enzyme, specific data for this compound is not available. nih.govnih.govmdpi.comresearchgate.net

Antioxidant Properties

Polyphenolic compounds, including oligostilbenes like this compound, are recognized for their significant antioxidant potential. This activity is generally attributed to their chemical structure, which allows them to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). nih.gov

These assays measure the ability of a compound to neutralize stable free radicals in a solution, which is quantified by a decrease in absorbance and often expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the radicals). For example, oligostilbenes isolated from Vitis amurensis have demonstrated strong ABTS radical scavenging activity. fao.org Given its structure as a resveratrol trimer, it is hypothesized that this compound would exhibit significant free radical scavenging capabilities, a characteristic feature of its parent molecule, resveratrol, and other oligostilbenes. nih.govsemanticscholar.org

Table 1: Representative Data Table for DPPH Radical Scavenging Assay This table is illustrative. Specific data for this compound is not currently available in the cited literature.

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| This compound | Data Not Available | Ascorbic Acid (Vitamin C) | ~25-50 |

| Resveratrol | Variable | Trolox | ~40-60 |

Beyond direct radical scavenging, polyphenols can exert antioxidant effects within cells through the modulation of endogenous defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes, collectively known as the antioxidant response element (ARE).

While no studies have directly linked this compound to Nrf2 activation, other oligostilbenes have been shown to operate via this pathway. mdpi.com Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of protective enzymes. It is plausible that this compound, as a stilbenoid, could activate this protective pathway, thereby enhancing cellular resilience against oxidative damage.

Other Biological Activities in Preclinical Contexts

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Inhibition of these enzymes is a target for anti-inflammatory and anti-aging therapies. researchgate.net Certain flavonoids and other polyphenols have been identified as hyaluronidase (B3051955) inhibitors. nih.govnih.gov The inhibitory activity is often linked to the specific chemical structure of the polyphenol. nih.gov

There is currently no published research investigating the hyaluronidase inhibitory activity of this compound. However, given that other complex polyphenols have shown this property, it remains a potential area for future investigation. ectrims.eu

Stilbenoids are a class of phytoalexins, compounds produced by plants to defend against pathogens, and thus often possess inherent antimicrobial properties. nih.govnih.gov Their mechanisms of action can include disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation. mdpi.com For instance, resveratrol and its derivatives have been shown to be active against a range of bacteria and fungi. researchgate.netresearchgate.net

Specific studies detailing the antimicrobial or antifungal spectrum of this compound have not been identified. Nonetheless, as a member of the stilbenoid family, it is reasonable to postulate that this compound may possess activity against certain bacterial or fungal strains. nih.govmdpi.com

Table 2: Example of Minimum Inhibitory Concentration (MIC) Data This table demonstrates how antimicrobial data is typically presented. Specific data for this compound is not currently available.

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | Data Not Available |

| This compound | Escherichia coli | Data Not Available |

| This compound | Candida albicans | Data Not Available |

The ability to chelate transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), is another important antioxidant mechanism of polyphenols. nih.gov These metal ions can participate in Fenton-type reactions, leading to the generation of highly reactive hydroxyl radicals. By binding to these metal ions, polyphenols can render them inactive, thereby preventing the formation of these damaging radicals. researchgate.netacs.org The metal chelating capacity of polyphenols is typically dependent on the arrangement of hydroxyl and carbonyl groups in their structure. benthamdirect.comencyclopedia.pub

Although the metal ion chelating properties of this compound have not been specifically investigated, its polyphenolic structure suggests it may have the potential to engage in such activity. This is a recognized characteristic of many flavonoids and other stilbenoids. acs.org

Vi. Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles of Structure-Activity Relationship in Stilbenoids

Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 carbon skeleton, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. researchgate.netnih.gov This basic scaffold allows for a wide diversity of structures through variations in hydroxylation, methoxylation, glycosylation, and oligomerization. researchgate.netnih.gov The structure-activity relationship for stilbenoids is governed by several key principles:

The Stilbene (B7821643) Backbone : The 1,2-diphenylethylene core structure is fundamental to the identity of stilbenoids. nih.gov The ethylene bridge allows for the existence of cis and trans isomers, which significantly influences the molecule's stability and biological function. nih.gov

Substituent Groups : The type, number, and position of functional groups on the aromatic rings are primary determinants of a stilbenoid's biological activity. nih.gov Hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are the most common substituents and their arrangement affects properties like antioxidant capacity, bioavailability, and interaction with biological targets. researchgate.netmdpi.com

Oligomerization : Stilbenoids can exist as monomers (single units) or as oligomers (dimers, trimers, tetramers) formed by the coupling of monomeric units. nih.govmdpi.com This polymerization can lead to more complex three-dimensional structures and often results in enhanced or novel biological activities compared to the parent monomer. rsc.org

SAR analysis helps to determine which parts of the molecule are responsible for its biological effects, enabling medicinal chemists to modify the structure to enhance potency or selectivity. wikipedia.org

Impact of Oligomerization State on Biological Activity

The degree of oligomerization is a critical factor influencing the biological profile of stilbenoids. Miyabenol A is a resveratrol (B1683913) trimer, meaning it is composed of three resveratrol units linked together. Research indicates that oligomeric stilbenoids can exhibit significantly higher biological activity than their monomeric precursors like resveratrol. rsc.org

Enhanced Potency : Studies on various stilbenoid oligomers have shown that they can possess greater antioxidant, anti-inflammatory, and neuroprotective properties than resveratrol. nih.govrsc.org For example, Miyabenol C, another resveratrol trimer structurally related to this compound, has been identified as a potent inhibitor of β-secretase, an enzyme implicated in Alzheimer's disease. researchgate.net This activity was more pronounced than that of resveratrol monomers.

Novel Activities : The complex three-dimensional structures of oligomers can allow them to interact with biological targets in ways that monomers cannot, leading to unique activities. The formation of these larger molecules occurs in nature through oxidative processes, often involving peroxidase enzymes, which couple monomeric units. mdpi.com

The increased activity of oligomers is thought to arise from a combination of factors, including a higher number of active functional groups (like hydroxyls) and a more rigid, conformationally defined structure that can lead to stronger and more specific binding to target proteins. researchgate.net

Table 1: Comparison of Stilbenoid Monomers and Oligomers

| Feature | Monomers (e.g., Resveratrol) | Oligomers (e.g., this compound) |

| Structure | Single stilbene unit | Multiple (2, 3, 4+) stilbene units |

| Molecular Weight | Lower | Higher |

| Structural Complexity | Simpler, more flexible | More complex, often more rigid |

| Reported Activity | Broad, but often moderate potency | Often higher potency; sometimes novel activities rsc.org |

Influence of Hydroxylation Patterns on Antioxidant Capacity

The antioxidant capacity of stilbenoids is strongly dependent on the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. irb.hr These groups can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. nih.gov

Key findings from research on hydroxylation patterns include:

Number of Hydroxyl Groups : Generally, an increase in the number of hydroxyl groups correlates with increased antioxidant activity. researchgate.net

Position of Hydroxyl Groups : The position of the -OH groups is crucial. A 4'-hydroxy group on the B-ring is considered a significant contributor to the antioxidant potential of stilbenes. researchgate.net

Ortho-dihydroxy (Catechol) Structure : The presence of two hydroxyl groups positioned ortho to each other on an aromatic ring (a catechol moiety) significantly enhances radical scavenging activity. nih.gov Compounds with this feature, such as piceatannol, often show greater antioxidant effects than resveratrol, which lacks this arrangement. nih.govnih.gov The increased activity is due to the formation of stable ortho-semiquinone radicals. nih.gov

Resorcinol (B1680541) Structure : Conversely, hydroxystilbenes containing a resorcinol moiety (two hydroxyl groups positioned meta to each other), like resveratrol, tend to show lower radical scavenging activity compared to those with catechol structures. nih.gov

Table 2: Influence of Hydroxylation on Antioxidant Activity of Selected Stilbenoids

| Compound | Key Structural Feature | Relative Antioxidant Capacity |

| Resveratrol | 3,5-dihydroxy A-ring (resorcinol), 4'-hydroxy B-ring | Moderate nih.gov |

| Piceatannol | 3',4'-dihydroxy B-ring (catechol) | High nih.govnih.gov |

| Pterostilbene | Two methoxy groups, one hydroxyl group | Lower than resveratrol (fewer -OH groups) mdpi.com |

| 3,3',4',5-Tetrahydroxystilbene | Contains a catechol group | Very High nih.gov |

Effects of Stereochemistry (cis/trans Isomerism) on Stability and Activity

The ethylene bridge in the stilbene core restricts rotation, leading to two possible geometric isomers: cis (Z) and trans (E). wikipedia.org This stereoisomerism has a profound impact on the stability and biological activity of the compound.

Stability : The trans-isomer is generally the more common and thermodynamically stable form for stilbenoids found in nature. nih.govmdpi.com The cis-isomer is sterically hindered and less stable. wikipedia.org Exposure to ultraviolet (UV) light or visible light can cause the trans form to convert to the cis form. nih.govmdpi.com

Biological Activity : In most cases, the trans-isomer is considered the more biologically active form. researchgate.netnih.gov The planar and elongated shape of trans-stilbenoids is thought to facilitate better interaction with target enzymes and receptors. While both isomers can exhibit some activity, the potency often differs significantly. researchgate.net

For example, trans-resveratrol is the more widely studied and active form compared to cis-resveratrol. nih.gov Given that this compound is an oligomer of resveratrol, its constituent units are subject to the same principles of stereochemistry, with the trans configuration being the more stable and likely more active form.

Computational Modeling and In Silico Approaches for SAR/QSAR Analysis

In modern drug discovery, computational methods are indispensable for accelerating the research process. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling and other in silico techniques are used to build mathematical models that predict the biological activity of chemical compounds based on their structural properties. wikipedia.orgmdpi.com

QSAR Models : QSAR studies establish a correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities. nih.gov These models, often built using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), can predict the activity of new, unsynthesized molecules, saving significant time and resources. nih.govrjpbr.com For stilbenoids, QSAR can help identify which structural features, such as specific substitutions or spatial arrangements, are critical for a desired effect. nih.gov

Molecular Docking : This computational technique simulates the interaction between a small molecule (ligand), such as this compound, and a target protein. researchgate.net It predicts the preferred binding orientation and affinity of the molecule within the protein's active site. Docking studies can provide insights into why certain stilbenoid oligomers are more potent than their monomers by revealing key interactions like hydrogen bonds and hydrophobic contacts. researchgate.netrjpbr.com

In Silico ADMET Prediction : Computational tools can also predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govmdpi.com This helps in the early-stage evaluation of a compound's potential as a drug candidate.

These computational approaches are vital for exploring the vast chemical space of stilbenoid derivatives and for rationally designing novel compounds with improved therapeutic profiles. dntb.gov.uadntb.gov.ua

Vii. Analytical Methodologies for Research and Quantification in Complex Matrices

Quantitative Analysis of Miyabenol A in Plant Extracts

Extracting and quantifying this compound from plant sources, where it exists among a multitude of other compounds, requires robust and sensitive analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of plant extracts. measurlabs.com It separates compounds based on their interactions with a stationary phase and a liquid mobile phase. chromtech.com For the detection and quantification of this compound, HPLC is often coupled with Ultraviolet (UV) or Diode-Array Detectors (DAD). measurlabs.comaurora-universities.eu

A DAD scans the sample with a wide spectrum of UV-visible light, measuring the absorbance at different wavelengths simultaneously. measurlabs.com This provides not only quantitative data but also qualitative information, as the UV spectrum can help in the identification of the compound. The selection of a specific wavelength for quantification is critical and is typically set at the maximum absorbance of this compound to ensure the highest sensitivity. While HPLC-DAD is a powerful tool, its sensitivity can be limited for trace-level analysis. researchgate.net